molecular formula C18H27N7O4S B2518089 1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1172576-27-0

1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2518089
CAS No.: 1172576-27-0
M. Wt: 437.52
InChI Key: KARYCULNWSRNRJ-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide is a compound with significant relevance in scientific research due to its complex structure and potential applications in various fields such as chemistry, biology, and medicine. It features a combination of functional groups that impart unique chemical reactivity and biological activity.

Mechanism of Action

Target of Action

The primary target of the compound 1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide is the enzyme Bruton’s tyrosine kinase (BTK) . BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the development, activation, and survival of B cells .

Mode of Action

The compound inhibits BTK by binding to the enzyme’s active site . This binding prevents the enzyme from phosphorylating its substrates, thereby inhibiting the downstream signaling events that lead to B-cell activation and proliferation .

Biochemical Pathways

The inhibition of BTK by the compound affects the B-cell receptor signaling pathway . This pathway is involved in the activation of various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting BTK, the compound disrupts these processes, leading to a decrease in B-cell activity .

Pharmacokinetics

The compound’s effectiveness in inhibiting btk suggests that it has sufficient bioavailability to reach its target in the body .

Result of Action

The compound’s inhibition of BTK leads to a decrease in B-cell activity . This can result in a reduction in the symptoms of diseases that are caused by overactive B cells, such as certain types of cancer . The compound has shown promising cytotoxicity against tested cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to BTK and inhibit its activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step reactions starting with readily available precursors. A typical synthetic route might include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions.

  • Introduction of the morpholino group through substitution reactions.

  • Attachment of the piperidine moiety via coupling reactions.

  • Final steps often involve sulfonylation to introduce the methylsulfonyl group and amidation to complete the piperidine-4-carboxamide structure. Reaction conditions vary but often involve the use of organic solvents, catalysts such as palladium or platinum, and temperature control to ensure high yield and purity.

Industrial Production Methods

Scaling up for industrial production involves optimizing the laboratory-scale synthesis to ensure cost-efficiency, safety, and consistency. Techniques such as continuous flow chemistry and the use of automated reactors are often employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups.

  • Substitution: : Various substitution reactions can be carried out, particularly at the pyrazolo[3,4-d]pyrimidine and morpholino moieties, using halogenating agents or nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenating agents, nucleophiles like amines or alcohols.

Major Products

  • Products depend on the specific reaction and conditions used but can include modified derivatives with altered functional groups or additional substituents, enhancing the compound's properties or activity.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and potential to serve as a building block for more complex molecules. It can be used in the development of novel synthetic pathways and catalytic processes.

Biology

Its interaction with biological macromolecules makes it a candidate for drug development. It can be tested for enzyme inhibition, receptor binding, or as a ligand in biochemical assays.

Medicine

Due to its biological activity, it is explored for therapeutic applications, potentially offering benefits in treating diseases such as cancer, inflammation, or infectious diseases.

Industry

The compound may find applications in material science, particularly in the development of new materials with specific properties or in catalysis for industrial processes.

Comparison with Similar Compounds

Uniqueness

1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which provide a distinctive profile of reactivity and biological activity.

Similar Compounds

  • Compounds with similar pyrazolo[3,4-d]pyrimidine cores but different substituents.

  • Analogues with variations in the morpholino or piperidine moieties, offering comparative insights into structure-activity relationships.

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O4S/c1-30(27,28)24-5-2-14(3-6-24)18(26)19-4-7-25-17-15(12-22-25)16(20-13-21-17)23-8-10-29-11-9-23/h12-14H,2-11H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARYCULNWSRNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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